molecular formula C14H14N4O2S B12620176 4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-33-2

4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12620176
CAS No.: 917759-33-2
M. Wt: 302.35 g/mol
InChI Key: LGZYMPXREVZYKR-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core substituted with a methoxyethoxy group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with a pyrido[3,2-d]pyrimidine precursor, which is then functionalized through a series of reactions including halogenation, substitution, and coupling reactions. The methoxyethoxy group can be introduced via nucleophilic substitution, while the thiophen-2-yl group can be added through a Suzuki coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones, while substitution of the methoxyethoxy group can yield various substituted derivatives .

Scientific Research Applications

4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor in cancer research.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyethoxy)-6-(phenyl)pyrido[3,2-d]pyrimidin-2-amine
  • 4-(2-Methoxyethoxy)-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine
  • 4-(2-Methoxyethoxy)-6-(pyridin-2-yl)pyrido[3,2-d]pyrimidin-2-amine

Uniqueness

4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to the presence of the thiophen-2-yl group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

917759-33-2

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

4-(2-methoxyethoxy)-6-thiophen-2-ylpyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C14H14N4O2S/c1-19-6-7-20-13-12-10(17-14(15)18-13)5-4-9(16-12)11-3-2-8-21-11/h2-5,8H,6-7H2,1H3,(H2,15,17,18)

InChI Key

LGZYMPXREVZYKR-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CS3)N

Origin of Product

United States

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